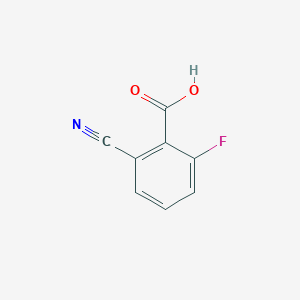

2-Cyano-6-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-cyano-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJBENDDHRHXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382634 | |

| Record name | 2-cyano-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-96-8 | |

| Record name | 2-Cyano-6-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887266-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Cyano-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-6-fluorobenzoic acid, a substituted aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a carboxylic acid, a nitrile group, and a fluorine atom on a benzene ring, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of novel organic molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its handling and analysis, and insights into its potential applications.

Core Chemical Properties

This compound is a solid at room temperature, and its chemical identity is well-defined by its molecular formula and weight. The presence of the electron-withdrawing cyano and fluoro groups, along with the carboxylic acid moiety, significantly influences its chemical behavior and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 887266-96-8 | [1] |

| Molecular Formula | C₈H₄FNO₂ | [1] |

| Molecular Weight | 165.12 g/mol | [1] |

| Appearance | Solid | [2] |

| SMILES | N#Cc1cccc(F)c1C(=O)O | [2] |

Table 2: Safety Information for this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

This safety information is based on available data for the compound.

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Protons |

| ~13.0 - 11.0 | Singlet | 1H (COOH) |

| ~8.0 - 7.5 | Multiplet | 3H (Aromatic) |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon |

| ~165 - 160 | C=O |

| ~160 - 155 (d, J≈250 Hz) | C-F |

| ~135 - 115 | Aromatic Carbons |

| ~120 - 115 | C≡N |

| ~120 - 110 | C-CN |

| ~115 - 110 | C-COOH |

Table 5: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 - 2500 | O-H stretch (Carboxylic Acid) |

| ~2230 - 2210 | C≡N stretch |

| ~1710 - 1680 | C=O stretch (Carboxylic Acid) |

| ~1600 - 1450 | C=C stretch (Aromatic) |

| ~1300 - 1200 | C-O stretch |

| ~1200 - 1100 | C-F stretch |

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Fragment |

| 165 | [M]⁺ |

| 148 | [M-OH]⁺ |

| 120 | [M-COOH]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. However, based on established organic chemistry principles and procedures for analogous compounds, the following methodologies can be adapted.

Synthesis of this compound (Adapted from a similar procedure)

A potential synthetic route to this compound could involve the cyanation of a suitable precursor, such as a bromo-substituted fluorobenzoic acid derivative.

Reaction Scheme:

Figure 1: A possible synthetic pathway to this compound.

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromo-6-fluorobenzonitrile in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux.

-

Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath and then added slowly to a flask containing dry ice (solid CO₂).

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Add hot water dropwise until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

-

Dry the crystals under vacuum.

Figure 2: General workflow for the purification of this compound.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization to a more volatile ester (e.g., methyl ester) may be necessary.

-

Column: A polar capillary column.

-

Ionization: Electron Ionization (EI).

Biological Activity and Applications in Drug Discovery

While specific data on the biological activity of this compound is limited, the broader class of fluorinated benzoic acids has shown significant promise in drug discovery. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Derivatives of fluorobenzoic acids are being investigated for a range of therapeutic applications, including as anti-inflammatory agents and kinase inhibitors for cancer therapy. The cyano group in this compound provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.

Potential Signaling Pathway Involvement (Hypothetical):

Given the interest in fluorinated aromatics as kinase inhibitors, a hypothetical involvement of a derivative of this compound in a generic kinase signaling pathway is depicted below. This is a conceptual illustration and not based on specific experimental data for this compound.

Figure 3: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a promising building block for synthetic and medicinal chemistry. While a comprehensive dataset on its specific properties is still emerging, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in the development of new pharmaceuticals and advanced materials. Researchers and drug development professionals are encouraged to use the provided protocols as a starting point for their investigations into this versatile molecule.

References

An In-depth Technical Guide to 2-Cyano-6-fluorobenzoic Acid (CAS: 887266-96-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-6-fluorobenzoic acid, a fluorinated benzoic acid derivative with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, outlines a plausible synthetic pathway, and explores its potential applications, particularly in the context of kinase inhibition and neuromodulation. Detailed, albeit representative, experimental protocols and data are presented to facilitate further research and development efforts.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The presence of both a cyano and a fluoro group on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 887266-96-8 | [1][2] |

| Molecular Formula | C₈H₄FNO₂ | [1] |

| Molecular Weight | 165.12 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8 °C | [1] |

| SMILES | O=C(O)c1c(F)cccc1C#N | [1] |

| InChIKey | KBJBENDDHRHXIK-UHFFFAOYSA-N | General knowledge |

Table 2: Predicted Spectral Data for this compound

| Spectrum | Predicted Characteristics |

| ¹H NMR | Aromatic protons (multiplets) in the range of 7.0-8.5 ppm. Carboxylic acid proton (broad singlet) >10 ppm. |

| ¹³C NMR | Aromatic carbons between 110-165 ppm. Cyano carbon (~115 ppm). Carboxylic acid carbon (~165-170 ppm). |

| IR (cm⁻¹) | C≡N stretch (~2230), C=O stretch (~1700), O-H stretch (broad, ~2500-3300), C-F stretch (~1250). |

| Mass Spec (m/z) | [M-H]⁻ at ~164.02, [M+H]⁺ at ~166.03. |

Synthesis and Experimental Protocols

References

An In-depth Technical Guide to the Molecular Structure of 2-Cyano-6-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-6-fluorobenzoic acid, a halogenated and nitrated benzoic acid derivative, presents a molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern, featuring both a potent electron-withdrawing cyano group and a fluorine atom ortho to the carboxylic acid functionality, suggests a compound with distinct stereoelectronic properties. This guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties. Due to the limited availability of specific experimental data in peer-reviewed literature, this document also presents generalized experimental protocols for the synthesis and analysis of similar aromatic carboxylic acids, which can be adapted for the study of this compound.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₈H₄FNO₂. The strategic placement of the cyano and fluoro groups on the benzoic acid core creates a versatile scaffold for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 887266-96-8 | [2] |

| Molecular Formula | C₈H₄FNO₂ | [1][2] |

| Molecular Weight | 165.12 g/mol | [1] |

| Canonical SMILES | N#CC1=CC=CC(F)=C1C(=O)O | [1] |

| Appearance | Solid (predicted) | |

| Purity | >95% (as offered by commercial suppliers) | |

| Storage Conditions | 2-8 °C |

Spectroscopic and Crystallographic Data

Detailed, publicly available experimental spectroscopic and crystallographic data for this compound is currently limited. For structurally related compounds, extensive spectroscopic analysis is standard for characterization. For instance, the analysis of 4-cyanobenzoic acid has been performed using FT-IR and Raman spectroscopy, with vibrational wavenumbers calculated using computational methods.[3] It is anticipated that similar analyses for this compound would yield characteristic spectra reflecting its unique substitution pattern.

Table 2: Expected Spectroscopic Data for this compound (Hypothetical)

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons exhibiting complex splitting patterns due to fluorine-hydrogen coupling. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Distinct signals for the seven carbon atoms in the molecule, with the chemical shifts influenced by the electronegative fluorine and cyano groups. The carboxyl and cyano carbons would be readily identifiable. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C≡N stretch of the cyano group (typically in the 2200-2260 cm⁻¹ region)[3], and C-F bond vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Synthesis and Purification

Generalized Experimental Protocol for the Synthesis of Aromatic Carboxylic Acids by Nitrile Hydrolysis

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

2-Cyano-6-fluorobenzonitrile (starting material)

-

Concentrated sulfuric acid or sodium hydroxide solution

-

Deionized water

-

Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

The starting nitrile is heated under reflux with a strong acid (e.g., aqueous sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).

-

The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If basic hydrolysis is performed, the solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

The crude product is collected by filtration and washed with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of synthesized this compound would be confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase (Isocratic):

-

A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio would need to be optimized.

Procedure:

-

Prepare a standard solution of the compound of known concentration.

-

Dissolve the synthesized sample in the mobile phase.

-

Inject both the standard and sample solutions into the HPLC system.

-

Monitor the elution profile at a suitable UV wavelength.

-

Purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz)

Solvent:

-

Deuterated solvent such as DMSO-d₆ or CDCl₃

Procedure:

-

Dissolve a small amount of the sample in the deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts, coupling constants, and integration of the signals are used to confirm the molecular structure.

Caption: Standard analytical workflow for compound characterization.

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemistry. While specific experimental data for this compound is not widely published, this guide provides a foundational understanding of its molecular structure and properties based on available information and analogies to similar compounds. The generalized experimental protocols offered herein can serve as a starting point for researchers aiming to synthesize and characterize this molecule. Further experimental investigation is warranted to fully elucidate its spectroscopic properties and reactivity profile.

References

Spectroscopic Profile of 2-Cyano-6-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 2-Cyano-6-fluorobenzoic acid (CAS No. 887266-96-8). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a comprehensive analysis based on predictive models and data from structurally analogous compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery, enabling its unambiguous identification and characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 887266-96-8

-

Chemical Formula: C₈H₄FNO₂

-

Molecular Weight: 165.12 g/mol

-

SMILES: O=C(O)c1c(F)cccc1C#N

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and comparison with structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.8-8.0 | Triplet | 1H | Aromatic H |

| ~7.6-7.8 | Doublet | 1H | Aromatic H |

| ~7.5-7.7 | Doublet | 1H | Aromatic H |

Note: The exact chemical shifts of the aromatic protons are dependent on the solvent used and can be influenced by through-space coupling with the fluorine atom.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 (d) | -COOH |

| ~160-165 (d, ¹JCF) | C-F |

| ~135-140 (d) | Aromatic CH |

| ~130-135 (d) | Aromatic CH |

| ~120-125 (d) | Aromatic CH |

| ~115-120 | -CN |

| ~110-115 (d) | C-CN |

Note: Carbons in close proximity to the fluorine atom will exhibit splitting (d = doublet) due to carbon-fluorine coupling. The magnitude of the coupling constant (J) provides additional structural information.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 2220-2240 | Sharp, Medium | C≡N stretch (Nitrile) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1620 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1100-1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular ion) |

| 148 | [M-OH]⁺ |

| 137 | [M-CO]⁺ or [M-H₂O]⁺ |

| 120 | [M-COOH]⁺ |

| 92 | [C₆H₃F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The spectral width should be set to cover a range of at least 0-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

The spectral width should be set to cover a range of 0-200 ppm.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

ESI: Infuse the sample solution directly into the ESI source. This is a soft ionization technique that will likely show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

-

EI: Introduce the sample (if sufficiently volatile) into the ion source where it is bombarded with a high-energy electron beam. This is a hard ionization technique that will show the molecular ion [M]⁺ and extensive fragmentation.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized experimental workflow for spectroscopic analysis.

An In-depth Technical Guide to the Physical Properties of 2-Cyano-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Cyano-6-fluorobenzoic acid (CAS No. 887266-96-8), a crucial intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific experimental data in public literature, this document focuses on detailing the robust experimental protocols for determining its melting point and solubility, empowering researchers to generate this critical data in-house.

Core Physical Properties

A summary of the key physicochemical properties of this compound is presented below. While specific quantitative values for melting point and solubility are pending experimental determination, this table provides a framework for data collection.

| Property | Value |

| Molecular Formula | C₈H₄FNO₂ |

| Molecular Weight | 165.12 g/mol |

| Melting Point | To be determined experimentally |

| Solubility | To be determined experimentally |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound. The capillary method is a standard and reliable technique for this determination.[1]

Methodology: Capillary Melting Point Determination [1][2][3]

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dried and in a fine powdered form.

-

Introduce a small amount of the powdered sample into a capillary tube, ensuring the open end is used for loading.

-

Pack the sample to a height of 2-3 mm by gently tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus (e.g., Mel-Temp or similar digital device).

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

-

For an accurate measurement, heat the sample rapidly to about 15-20°C below the estimated melting point.

-

Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

For high accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

-

Determination of Solubility

Understanding the solubility of this compound in various solvents is essential for its use in synthesis, purification, and formulation. A systematic approach is used to classify its solubility.[4][5][6][7]

Methodology: Qualitative Solubility Testing [4][5][6][7]

This protocol determines the solubility of the compound in a range of common solvents, which helps in classifying it based on its functional groups.

-

General Procedure:

-

In a small test tube, place approximately 25 mg of this compound.

-

Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.

-

Observe whether the compound dissolves completely.

-

-

Solvent Sequence and Interpretation:

-

Water: If the compound is soluble in water, its acidity or basicity can be tested with litmus paper.

-

5% Sodium Hydroxide (NaOH): If the compound is insoluble in water but soluble in 5% NaOH, it is likely an organic acid.

-

5% Sodium Bicarbonate (NaHCO₃): If the compound is soluble in 5% NaHCO₃, it is a strong organic acid (like a carboxylic acid). If it is insoluble in NaHCO₃ but soluble in NaOH, it is a weak acid.

-

5% Hydrochloric Acid (HCl): If the compound is insoluble in water and basic solutions, its solubility in 5% HCl is tested. Solubility in HCl indicates an organic base.

-

Organic Solvents: Solubility should also be tested in common organic solvents such as methanol, ethanol, acetone, and dichloromethane to establish a broader solubility profile.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physical properties of this compound.

References

An In-depth Technical Guide on the Acidity and pKa of 2-Cyano-6-fluorobenzoic Acid

For immediate release

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the acidity and predicted pKa of 2-Cyano-6-fluorobenzoic acid. It details the theoretical underpinnings of its acidity, offers an estimated pKa based on analogous compounds, and presents standardized protocols for both experimental determination and computational prediction.

Theoretical Background and pKa Estimation

The acidity of a carboxylic acid, quantified by its pKa value, is fundamentally determined by the stability of its conjugate base (the carboxylate anion). For substituted benzoic acids, the nature and position of substituents on the aromatic ring play a critical role in modulating this stability. Electron-withdrawing groups (EWGs) enhance acidity (resulting in a lower pKa) by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it. Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity (higher pKa).

This compound possesses two potent electron-withdrawing groups, a cyano (-CN) group and a fluorine (-F) atom, both positioned ortho to the carboxylic acid.

-

Inductive Effect: Both fluorine and the cyano group are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). They pull electron density away from the carboxylate group through the sigma bond framework, which significantly stabilizes the negative charge on the deprotonated anion.

-

Resonance Effect: The cyano group also exhibits a powerful electron-withdrawing resonance effect (-M), further delocalizing the ring's pi-electrons and the negative charge of the conjugate base. Fluorine, while having a -I effect, exhibits a +M (electron-donating) resonance effect due to its lone pairs; however, for halogens, the inductive effect is generally considered dominant in influencing acidity.

The ortho positioning of both groups maximizes their inductive influence due to proximity to the carboxyl group. This dual substitution is expected to make this compound a considerably stronger acid than benzoic acid itself.

pKa Estimation:

| Compound | pKa Value | Rationale for Comparison |

| Benzoic Acid | ~4.20[1] | The unsubstituted parent compound, serving as a baseline. |

| 2-Fluorobenzoic Acid | ~3.27[2][3] | Demonstrates the acid-strengthening effect of a single ortho-fluoro substituent. |

| 2-Cyanobenzoic Acid | ~3.14[4][5][6] | Shows the even stronger acid-strengthening effect of an ortho-cyano group. |

| 2,6-Difluorobenzoic Acid | ~2.34 (Predicted)[7][8] | Illustrates the additive effect of two ortho-fluoro substituents. |

Given that 2-Cyanobenzoic acid (pKa ≈ 3.14) is slightly more acidic than 2-Fluorobenzoic acid (pKa ≈ 3.27), the cyano group has a marginally stronger acidifying effect in the ortho position. The presence of both a cyano and a fluoro group in the ortho positions (2 and 6) would lead to a significant, likely additive, increase in acidity. Starting from benzoic acid (pKa 4.20), the addition of a 2-cyano group lowers the pKa by about 1.06 units. The addition of a 6-fluoro group would further decrease this value. Based on the pKa of 2,6-difluorobenzoic acid (~2.34), it is reasonable to predict that the pKa of This compound will be in the range of 2.0 - 2.5 .

The dissociation equilibrium is illustrated below.

Experimental Protocol for pKa Determination

Potentiometric titration is the gold-standard method for the precise determination of pKa values.[7][9] The protocol involves titrating a solution of the acid with a strong base and monitoring the pH change.

2.1 Materials and Equipment

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (Milli-Q or equivalent)

-

Co-solvent (e.g., Methanol or DMSO) if solubility is low

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette (Class A)

-

Stir plate and stir bar

-

Volumetric flasks and pipettes (Class A)

2.2 Detailed Methodology

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.01 M). Dissolve the acid in a known volume of water. If solubility is a concern, a co-solvent may be used, but the pKa value will be for that specific solvent mixture and require extrapolation to obtain the aqueous pKa.[9]

-

Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[2] This minimizes changes in activity coefficients.

-

System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the temperature of the experiment.

-

Titration Procedure:

-

Place the analyte solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring at a constant, moderate speed.

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of acidic compounds.[4]

-

Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[2]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

The equivalence point is the point of maximum slope, determined from the first derivative of the titration curve (ΔpH/ΔV).

-

The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). At this point, pH = pKa.

-

Computational Chemistry Approach

In parallel with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting pKa values.[5][10] This approach calculates the Gibbs free energy change (ΔG) of the dissociation reaction in a solvent.

3.1 Methodology

-

Model Building: Construct 3D models of both the protonated acid (this compound) and its deprotonated conjugate base.

-

Geometry Optimization: Perform geometry optimizations for both species in the gas phase and in a simulated aqueous environment. A common level of theory is B3LYP with a 6-311+G(d,p) basis set.[1][10]

-

Solvation Model: The effect of the solvent (water) is crucial and is typically modeled using a Polarizable Continuum Model (PCM) or the SMD solvation model.[10]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to obtain thermal corrections to the Gibbs free energy and to confirm that the structures are true energy minima.

-

pKa Calculation: The pKa is calculated from the Gibbs free energy of the dissociation reaction in solution (ΔG_sol) using the following thermodynamic cycle and equation:

pKa = ΔG_sol / (2.303 * RT)

Where ΔG_sol is calculated from the Gibbs free energies of the acid, its conjugate base, and the proton in solution. The Gibbs free energy of the solvated proton is a well-established, albeit challenging, value to determine and is often taken from experimental or high-level computational studies.

This computational approach allows for a rapid estimation of acidity and can provide valuable insights into the electronic effects governing the pKa, complementing experimental findings.

References

- 1. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

Electron-withdrawing effects of cyano and fluoro groups in benzoic acid

An In-depth Technical Guide on the Electron-Withdrawing Effects of Cyano and Fluoro Groups in Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electron-withdrawing properties of cyano and fluoro groups when substituted on a benzoic acid scaffold. Understanding these effects is paramount in medicinal chemistry and drug development for modulating the physicochemical properties of molecules, such as acidity (pKa), which influences their absorption, distribution, metabolism, and excretion (ADME) profiles.

Quantitative Analysis of Electron-Withdrawing Effects

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups increase the acidity (decrease the pKa) by stabilizing the resulting carboxylate anion. The cyano (-CN) and fluoro (-F) groups are potent electron-withdrawing substituents, and their effects can be quantified by comparing the pKa values of substituted benzoic acids and through Hammett substituent constants (σ).

Comparative pKa Values

The pKa is a measure of the acid dissociation constant. A lower pKa value indicates a stronger acid. The table below summarizes the pKa values for benzoic acid and its cyano- and fluoro-substituted derivatives.

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27 |

| 3-Fluorobenzoic Acid | 3.86[1] |

| 4-Fluorobenzoic Acid | 4.14[2][3] |

| 2-Cyanobenzoic Acid | 3.14 |

| 3-Cyanobenzoic Acid | 3.60[4] |

| 4-Cyanobenzoic Acid | 3.55[4][5][6] |

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).

Hammett Substituent Constants

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The constants are further divided into σm (for meta substituents) and σp (for para substituents) to account for positional differences in electronic effects.

| Substituent | σm | σp |

| Fluoro (-F) | +0.337[7] | +0.062[7] |

| Cyano (-CN) | +0.56[7] | +0.66[7] |

Understanding the Electronic Effects: Inductive vs. Resonance

The overall electron-withdrawing nature of the cyano and fluoro groups is a result of the interplay between inductive and resonance effects.

-

Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds due to the electronegativity of the substituent.[8][9][10]

-

Resonance Effect (+R or -R): This involves the donation (+R) or withdrawal (-R) of electron density through the pi (π) system of the aromatic ring.[8]

Fluoro Group

The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I).[11][12] However, it also possesses lone pairs of electrons that can be delocalized into the aromatic ring, resulting in an electron-donating resonance effect (+R).[11] For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution.[8][13][14] The +R effect of fluorine is more pronounced than that of other halogens due to better orbital overlap between the 2p orbitals of fluorine and carbon.[14][15]

Cyano Group

The cyano group exhibits both a strong electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen atom and a strong electron-withdrawing resonance effect (-R).[4][8][16] The π-system of the cyano group can accept electron density from the aromatic ring, further delocalizing the charge.

Diagram illustrating the inductive and resonance effects of fluoro and cyano groups on the acidity of benzoic acid.

Experimental Protocols

Determination of pKa Values

Potentiometric Titration: This is a common and accurate method for determining pKa values.[17]

-

Apparatus and Reagents:

-

Procedure:

-

A precisely weighed sample of the substituted benzoic acid is dissolved in a known volume of deionized water (or a suitable co-solvent like acetonitrile-water for poorly soluble compounds).[17][19]

-

The solution is titrated with the standardized NaOH solution, and the pH is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of NaOH added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[20]

-

Spectrophotometric Method: This method is useful for compounds that have a chromophore that changes upon ionization.[19]

-

Apparatus and Reagents:

-

UV-Vis spectrophotometer.

-

pH meter.

-

A series of buffer solutions with known pH values.

-

Substituted benzoic acid sample.

-

-

Procedure:

-

Solutions of the substituted benzoic acid are prepared in a series of buffers with different known pH values.[20]

-

The absorbance of each solution is measured at a wavelength where the acidic and basic forms of the compound have different molar absorptivities.

-

A plot of absorbance versus pH is generated, which typically results in a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of this curve.[20]

-

References

- 1. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]

- 6. 4-Cyanobenzoic acid(619-65-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 9. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 10. quora.com [quora.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. mdpi.com [mdpi.com]

- 13. quora.com [quora.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Khan Academy [khanacademy.org]

- 16. youtube.com [youtube.com]

- 17. asianpubs.org [asianpubs.org]

- 18. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 19. asianpubs.org [asianpubs.org]

- 20. benchchem.com [benchchem.com]

A Technical Guide to Quantum Chemical Calculations for 2-Cyano-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

2-Cyano-6-fluorobenzoic acid (C₈H₄FNO₂) is a halogenated and cyanated benzoic acid derivative.[1][2] The presence of electron-withdrawing fluoro and cyano groups is expected to significantly influence its electronic structure, reactivity, and spectroscopic characteristics.[3]

Computational Methodology: A Practical Protocol

The following section details a robust and widely adopted protocol for performing quantum chemical calculations on substituted benzoic acids, based on density functional theory (DFT).

Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, Spartan, or similar programs.

Computational Approach: A common and effective method involves the use of DFT, specifically with the B3LYP functional.[4][5] For enhanced accuracy, particularly in predicting thermochemical properties and reaction barriers, other functionals like CAM-B3LYP may also be employed.[6][7]

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is frequently used for this type of molecule.[4][5] This basis set provides a good balance between computational cost and accuracy for capturing the electronic structure of organic molecules containing heteroatoms.

Solvation Effects: To simulate the behavior of the molecule in a solution, a continuum solvation model like the Solvation Model based on Density (SMD) can be applied.[6][7]

Workflow for Quantum Chemical Calculations:

Caption: A generalized workflow for performing quantum chemical calculations.

Data Presentation: Expected Computational Outputs

The following tables illustrate the typical format for presenting the quantitative data obtained from quantum chemical calculations. The values presented are hypothetical and serve as placeholders to demonstrate the structure of the data.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.405 | C2-C1-C6 | 118.5 |

| C-CN | 1.450 | C1-C2-C3 | 120.0 |

| C-F | 1.350 | C1-C6-C5 | 121.0 |

| C=O | 1.210 | O-C-O | 125.0 |

| O-H | 0.970 | C-O-H | 109.5 |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | 3560 | High | Low | O-H stretch |

| 2 | 2230 | Medium | High | C≡N stretch |

| 3 | 1750 | High | Medium | C=O stretch |

| 4 | 1250 | High | Low | C-F stretch |

Table 3: Electronic and Thermodynamic Properties

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -XXX Hartrees |

| Zero-point vibrational energy | XX kcal/mol |

| Enthalpy | XX kcal/mol |

| Gibbs Free Energy | XX kcal/mol |

Analysis and Interpretation

Molecular Geometry: The optimized geometry provides insights into the spatial arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from techniques like X-ray crystallography for validation.

Vibrational Spectroscopy: Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of spectral bands to specific vibrational modes of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Relationship Between Theoretical and Experimental Data:

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. CAS 887266-96-8 | 4637-3-97 | MDL MFCD07368776 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 2-Bromo-6-cyano-3-fluorobenzoic acid|CAS 1804387-49-2 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Strategic Fluorine Advantage: A Technical Guide to the Discovery and History of Fluorinated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of fluorinated benzoic acid derivatives, a class of compounds that has yielded numerous successful drugs. We will delve into the historical milestones of their synthesis, examine the physicochemical impact of fluorination, and present detailed experimental protocols for the preparation of key derivatives. Furthermore, this guide will explore the mechanisms of action of notable drugs, supported by quantitative data and visualizations of relevant signaling pathways, to offer a comprehensive resource for researchers in drug discovery and development.

A Historical Perspective: The Dawn of Organofluorine Chemistry and the Rise of Fluorinated Benzoic Acids

The journey of fluorinated benzoic acid derivatives is intrinsically linked to the broader history of organofluorine chemistry. While the element fluorine was known for its extreme reactivity, the controlled incorporation of fluorine atoms into organic molecules was a significant challenge for early chemists.

A pivotal moment in this journey was the development of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann.[1][2] This reaction provided a reliable method for introducing fluorine into an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[1][2] This breakthrough opened the door for the synthesis of a wide array of fluoroaromatic compounds, including the fluorinated benzoic acids that are the focus of this guide. The Balz-Schiemann reaction remains a fundamental tool in organofluorine chemistry, enabling the synthesis of compounds like 4-fluorobenzoic acid from 4-aminobenzoic acid.[3]

The strategic application of this newfound synthetic capability in medicinal chemistry began to gain momentum in the mid-20th century. Researchers recognized that the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—could be leveraged to enhance the therapeutic potential of drug candidates.[4]

A landmark achievement in this area was the development of Diflunisal by Merck Sharp & Dohme in 1971.[5][6] This salicylic acid derivative, featuring a 2,4-difluorophenyl substituent, emerged from a research program aimed at creating a more potent and longer-lasting analgesic and anti-inflammatory agent than aspirin.[5] The discovery of Diflunisal highlighted the profound impact that fluorination could have on a molecule's biological activity and pharmacokinetic profile.

The late 20th century saw the arrival of another blockbuster drug, Celecoxib , a selective COX-2 inhibitor developed by G. D. Searle & Company and approved by the FDA in 1998.[7][8] A key feature of Celecoxib's structure is its trifluoromethyl group, which plays a crucial role in its selective binding to the COX-2 enzyme.[9] The success of Celecoxib further solidified the importance of fluorinated moieties in rational drug design.

More recently, the development of Lifitegrast , an LFA-1 antagonist for the treatment of dry eye disease, showcases the continued innovation in this field.[10][11] This complex molecule incorporates a fluorinated benzoic acid derivative as a key structural component, demonstrating the enduring relevance of this chemical class in addressing diverse therapeutic needs.

The Physicochemical Impact of Fluorination on Benzoic Acid Derivatives

The strategic incorporation of fluorine atoms into the benzoic acid scaffold dramatically alters the molecule's physicochemical properties, offering several advantages in drug design:

-

Modulation of Acidity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion and increases the acidity of the carboxylic acid group (lower pKa). The position of the fluorine atom on the benzene ring has a significant impact on the pKa, with ortho-substitution generally leading to the greatest increase in acidity.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[9] Replacing a hydrogen atom with fluorine at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.[4]

-

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, potentially enhancing its efficacy for central nervous system targets.

-

Altered Conformation and Binding Affinity: The introduction of fluorine can influence the conformational preferences of a molecule, which can lead to more favorable interactions with its biological target. The electrostatic interactions of the C-F bond can also contribute to enhanced binding affinity and selectivity.

Quantitative Data Summary

The following tables summarize key quantitative data for representative fluorinated benzoic acid derivatives.

Table 1: pKa Values of Fluorobenzoic Acid Isomers

| Compound | pKa Value |

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27[12] |

| 3-Fluorobenzoic Acid | 3.86[13] |

| 4-Fluorobenzoic Acid | 4.14[3] |

| 2,4-Difluorobenzoic Acid | 3.27 |

| 2,6-Difluorobenzoic Acid | 3.12 |

| 3,4-Difluorobenzoic Acid | 3.80[12] |

| 3,5-Difluorobenzoic Acid | 3.37[12] |

Table 2: In Vitro Inhibitory Activity of Selected Fluorinated Benzoic Acid Derivatives

| Compound | Target | Assay | IC50 |

| Celecoxib | COX-2 | Human Recombinant Enzyme | 0.04 µM |

| Celecoxib | COX-1 | Human Recombinant Enzyme | 15 µM |

| Lifitegrast | LFA-1/ICAM-1 Interaction | Jurkat cell adhesion assay | 2.98 nM[10] |

Table 3: Metabolic Stability of a Fluorinated vs. Non-fluorinated Benzoic Acid Analog (Hypothetical Data for Illustrative Purposes)

| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | In Vivo Clearance (mL/min/kg) |

| Benzoic Acid Analog | 15 | 25 |

| Fluorinated Benzoic Acid Analog | 90 | 5 |

Signaling Pathways and Mechanisms of Action

COX-2 Inhibition by Celecoxib

Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

LFA-1 Antagonism by Lifitegrast

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It works by blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on antigen-presenting cells (APCs) and corneal epithelial cells. This interaction is a critical step in the activation and migration of T-cells, which play a central role in the inflammatory processes of dry eye disease.

Caption: LFA-1 signaling pathway and the antagonistic action of Lifitegrast.

Detailed Experimental Protocols

Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction

This protocol describes a classic method for the synthesis of 4-fluorobenzoic acid from 4-aminobenzoic acid.

Materials:

-

4-Aminobenzoic acid

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Fluoroboric acid (HBF4, 48% in water)

-

Sand

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization:

-

In a flask, dissolve 4-aminobenzoic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes.

-

-

Formation of the Diazonium Tetrafluoroborate Salt:

-

To the cold diazonium salt solution, add cold fluoroboric acid.

-

A precipitate of the diazonium tetrafluoroborate will form.

-

Filter the precipitate, wash with cold water, then with a small amount of cold methanol, and finally with diethyl ether. Dry the salt in a vacuum desiccator.

-

-

Thermal Decomposition:

-

Mix the dry diazonium tetrafluoroborate salt with an equal amount of sand in a flask.

-

Heat the mixture gently with a Bunsen burner. The decomposition reaction will start, evolving nitrogen and boron trifluoride gases.

-

The crude 4-fluorobenzoic acid will sublime and collect on the cooler parts of the flask.

-

-

Purification:

-

After the reaction is complete, allow the flask to cool.

-

Scrape the crude product from the flask.

-

Recrystallize the crude 4-fluorobenzoic acid from hot water to obtain the pure product.

-

Synthesis of Diflunisal

This protocol outlines a synthetic route to Diflunisal starting from 2,4-difluoroaniline.

Materials:

-

2,4-Difluoroaniline

-

Sodium nitrite

-

Hydrochloric acid

-

Benzene

-

Copper powder

-

Acetic anhydride

-

Aluminum chloride

-

Hydrogen peroxide

-

Sodium hydroxide

Procedure:

-

Gomberg-Bachmann Reaction:

-

Diazotize 2,4-difluoroaniline in a similar manner to the procedure for 4-aminobenzoic acid.

-

Add the cold diazonium salt solution to a vigorously stirred mixture of benzene and a base (e.g., sodium acetate).

-

The reaction will proceed to form 2,4-difluorobiphenyl.

-

-

Friedel-Crafts Acylation:

-

Dissolve the 2,4-difluorobiphenyl in a suitable solvent (e.g., dichloromethane).

-

Add aluminum chloride, followed by the slow addition of acetic anhydride.

-

Stir the reaction mixture until the acylation is complete.

-

Work up the reaction by pouring it onto ice and extracting the product with an organic solvent.

-

-

Baeyer-Villiger Oxidation:

-

Dissolve the resulting acetophenone derivative in a suitable solvent (e.g., chloroform).

-

Add a peroxy acid (e.g., m-chloroperoxybenzoic acid) and stir until the oxidation is complete.

-

Work up the reaction to isolate the phenyl acetate derivative.

-

-

Hydrolysis and Carboxylation:

-

Hydrolyze the phenyl acetate derivative with sodium hydroxide to yield 2',4'-difluoro-4-hydroxybiphenyl.

-

Perform a Kolbe-Schmitt reaction by heating the phenoxide salt with carbon dioxide under pressure to introduce the carboxylic acid group at the ortho position to the hydroxyl group, yielding Diflunisal.

-

Synthesis of Celecoxib

This protocol describes a common synthetic route to Celecoxib.[11]

Materials:

-

4-Methylacetophenone

-

Ethyl trifluoroacetate

-

Sodium ethoxide

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

Procedure:

-

Claisen Condensation:

-

To a solution of sodium ethoxide in ethanol, add 4-methylacetophenone.

-

Slowly add ethyl trifluoroacetate to the mixture and stir at room temperature.

-

The reaction will form the 1,3-dicarbonyl intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

-

-

Cyclization:

-

To a solution of the 1,3-dicarbonyl intermediate in ethanol, add 4-sulfamoylphenylhydrazine hydrochloride.

-

Reflux the mixture until the cyclization is complete, forming the pyrazole ring of Celecoxib.

-

-

Purification:

-

Cool the reaction mixture and filter the precipitated Celecoxib.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Celecoxib.

-

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[11]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Assay buffer

Procedure:

-

Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by the addition of arachidonic acid.

-

Allow the reaction to proceed for a defined period and then terminate it.

-

Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The discovery and development of fluorinated benzoic acid derivatives represent a remarkable success story in medicinal chemistry. From the early breakthroughs in organofluorine synthesis to the rational design of highly selective and potent drugs, the strategic use of fluorine has consistently proven to be a powerful tool for enhancing therapeutic efficacy. The examples of Diflunisal, Celecoxib, and Lifitegrast underscore the profound impact that this class of compounds has had on human health. As our understanding of disease biology and synthetic methodologies continues to evolve, it is certain that fluorinated benzoic acid derivatives will remain a fertile ground for the discovery of new and innovative medicines. This technical guide provides a solid foundation for researchers to build upon, fostering further exploration and innovation in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Diflunisal - Chempedia - LookChem [lookchem.com]

- 6. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN106496014A - A kind of preparation method of diflunisal - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2020114202A1 - Method for preparing compound lifitegrast - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Page loading... [guidechem.com]

- 13. arkat-usa.org [arkat-usa.org]

Methodological & Application

Synthesis of 2-Cyano-6-fluorobenzoic Acid: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Cyano-6-fluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-stage process: the preparation of the key intermediate, 2-amino-6-fluorobenzoic acid, followed by its conversion to the target molecule via a Sandmeyer reaction. Two distinct and validated synthetic routes for the intermediate are described, offering flexibility based on starting material availability. Detailed procedural steps, reagent specifications, and expected yields are provided to ensure reproducibility.

Introduction

This compound is a key synthetic intermediate used in the development of a wide range of pharmaceuticals and functional materials. The presence of the cyano and fluoro groups on the benzoic acid scaffold imparts unique electronic properties and offers multiple points for further chemical modification. This document outlines a reliable and reproducible synthetic strategy starting from commercially available precursors.

Overall Synthesis Strategy

The synthesis of this compound is approached in two main stages. The initial stage focuses on the preparation of 2-amino-6-fluorobenzoic acid. Two effective methods for this are presented. The second stage involves the conversion of the amino group of this intermediate to a cyano group through a Sandmeyer reaction.

Stage 1: Synthesis of 2-Amino-6-fluorobenzoic acid

Two alternative routes for the synthesis of the key intermediate, 2-amino-6-fluorobenzoic acid, are presented below.

Route A: Reduction of 6-Fluoro-2-nitrobenzoic acid

This route involves the reduction of a commercially available nitro-substituted benzoic acid.

Experimental Protocol:

-

Reaction Setup: In a 50 mL three-necked flask equipped with a magnetic stirrer, add 1.85 g (10 mmol) of 6-fluoro-2-nitrobenzoic acid, 25.6 mg (0.2 mmol) of molybdenum dioxide, 76.8 mg of activated carbon, and 30 mL of anhydrous ethanol.

-

Addition of Reducing Agent: At room temperature, add 1.25 g (20 mmol) of hydrazine hydrate dropwise to the stirred suspension.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, filter the reaction mixture. Concentrate the filtrate under reduced pressure. To the residue, add 20 mL of ethyl acetate and 10 mL of water. Separate the organic phase and concentrate it to obtain the product.

Data Presentation:

| Parameter | Value |

| Starting Material | 6-Fluoro-2-nitrobenzoic acid |

| Product | 2-Amino-6-fluorobenzoic acid |

| Yield | 96.8% |

| Purity (HPLC) | 99.6% |

Route B: Oxidative Cleavage of 4-Fluoroindigo

This method utilizes the oxidative cleavage of 4-fluoroindigo.

Experimental Protocol:

-

Dissolution: Dissolve 10 g of 4-fluoroindigo in an alkaline solution consisting of 40 mL of 2.5 N sodium hydroxide and 100 mL of 10% sodium carbonate.

-

Oxidation: Cool the solution to a low temperature and slowly add 18 mL of hydrogen peroxide.

-

Reaction Control: After the addition is complete, slowly raise the temperature to 30°C and maintain it for 15 minutes.

-

Decolorization and Precipitation: Add 1.5 g of activated carbon for decolorization and filter the mixture. Acidify the filtrate to a pH of 1 with 18% hydrochloric acid to precipitate the product.

-

Isolation and Purification: Wash the precipitate with water until neutral and then dry to obtain the final product.

Data Presentation:

| Parameter | Value |

| Starting Material | 4-Fluoroindigo |

| Product | 2-Amino-6-fluorobenzoic acid |

| Yield | 92% |

| Purity | >97.5% |

Stage 2: Sandmeyer Cyanation of 2-Amino-6-fluorobenzoic acid

This stage describes the conversion of the synthesized 2-amino-6-fluorobenzoic acid to the target molecule, this compound, via a Sandmeyer reaction. This is a well-established method for the conversion of an aryl amine to an aryl nitrile.[1]

Experimental Protocol:

-

Diazotization:

-

In a flask, suspend 1.55 g (10 mmol) of 2-amino-6-fluorobenzoic acid in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water, keeping the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Preparation of Cyanide Solution:

-

In a separate flask, dissolve 1.35 g (15 mmol) of copper(I) cyanide and 1.95 g (30 mmol) of potassium cyanide in 20 mL of water.

-

Warm the solution gently if necessary to achieve complete dissolution, then cool it to 0-5°C.

-

-

Cyanation Reaction:

-

Slowly add the cold diazonium salt solution to the stirred cyanide solution. The addition should be controlled to maintain the reaction temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60°C for 1 hour, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

The product will precipitate out of the solution.

-

Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum to yield this compound.

-

Data Presentation (Expected):

| Parameter | Value |

| Starting Material | 2-Amino-6-fluorobenzoic acid |

| Product | This compound |

| Expected Yield | 70-80% |

| Appearance | Off-white to pale yellow solid |

Conclusion

The synthetic routes and protocols detailed in this document provide a comprehensive guide for the preparation of this compound. The availability of two distinct methods for the synthesis of the key intermediate, 2-amino-6-fluorobenzoic acid, offers operational flexibility. The subsequent Sandmeyer cyanation is a robust and scalable reaction, making this overall strategy suitable for both laboratory-scale synthesis and potential scale-up for drug development and manufacturing processes. Researchers and scientists can utilize these detailed protocols to reliably produce this important chemical intermediate for their research and development needs.

References

High-Yield Synthesis of 2-Cyano-6-fluorobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2-Cyano-6-fluorobenzoic acid, a valuable building block in pharmaceutical and materials science research. Two primary synthetic routes are presented, starting from readily available precursors: 2-bromo-6-fluorobenzoic acid and 2,6-difluorobenzonitrile.

Method 1: Palladium-Catalyzed Cyanation of 2-Bromo-6-fluorobenzoic Acid

This method is a robust and high-yielding approach that utilizes a palladium-catalyzed cross-coupling reaction to introduce the cyano group.

Synthesis Workflow

Application Notes and Protocols: 2-Cyano-6-fluorobenzoic Acid as a Synthetic Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-6-fluorobenzoic acid is a valuable synthetic intermediate in medicinal chemistry, primarily utilized in the development of targeted cancer therapeutics. Its unique trifunctional nature, featuring a carboxylic acid, a cyano group, and a fluorine atom on an aromatic ring, provides a versatile scaffold for the construction of complex heterocyclic systems. The presence of the electron-withdrawing cyano and fluoro groups influences the reactivity of the benzoic acid, making it a key component in the synthesis of potent enzyme inhibitors.

This document provides detailed application notes on the use of this compound in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair deficiencies.

Application in the Synthesis of PARP Inhibitors (e.g., Talazoparib)

This compound is a crucial building block for the synthesis of the phthalazinone core of several PARP inhibitors, including Talazoparib. PARP inhibitors are targeted cancer drugs that exploit deficiencies in the homologous recombination (HR) DNA repair pathway, often found in cancers with BRCA1/2 mutations.

Biological Context: The PARP Signaling Pathway

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When SSBs occur, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair.

In cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), the repair of double-strand DNA breaks (DSBs) is impaired. When PARP is inhibited, SSBs are not efficiently repaired and can lead to the formation of DSBs during DNA replication. The accumulation of unrepaired DSBs in HR-deficient cells results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.

Experimental Protocols

The following protocols outline the key synthetic transformations involving this compound in the context of PARP inhibitor synthesis.

Protocol 1: Amide Bond Formation with a Substituted Benzylamine

This protocol describes the coupling of this compound with a substituted benzylamine to form a key benzamide intermediate.

Materials:

-

This compound

-

Substituted benzylamine hydrochloride (e.g., 4-(aminomethyl)benzonitrile hydrochloride)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the substituted benzylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-